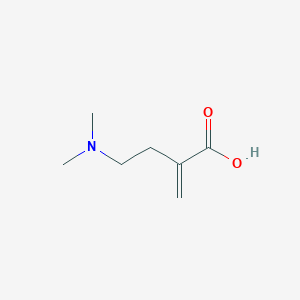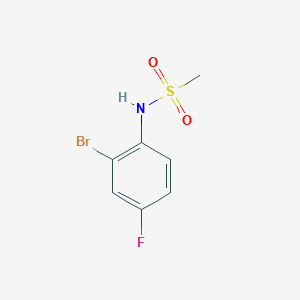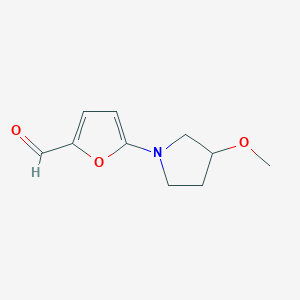![molecular formula C8H8N2O2 B13184603 1H,2H,3H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B13184603.png)
1H,2H,3H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H,2H,3H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is characterized by a fused pyrrole and pyridine ring system, which imparts distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H,2H,3H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyrrole derivatives with acylating agents followed by cyclization can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 1H,2H,3H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
1H,2H,3H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1H,2H,3H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways such as the RAS-MEK-ERK pathway, which is crucial in cell proliferation and survival .
類似化合物との比較
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar fused ring structure.
1H-Pyrazolo[3,4-b]pyridine: Known for its biological activity and used in medicinal chemistry.
Uniqueness: 1H,2H,3H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C8H8N2O2 |
|---|---|
分子量 |
164.16 g/mol |
IUPAC名 |
2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H8N2O2/c11-8(12)6-3-9-4-7-5(6)1-2-10-7/h3-4,10H,1-2H2,(H,11,12) |
InChIキー |
UGOVZRSQAKQLGP-UHFFFAOYSA-N |
正規SMILES |
C1CNC2=C1C(=CN=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methoxy-2-[(propan-2-yloxy)methyl]aniline](/img/structure/B13184535.png)
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methoxy-2-phenylpropanoic acid](/img/structure/B13184538.png)
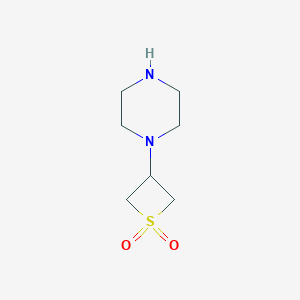
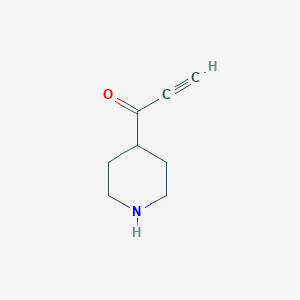
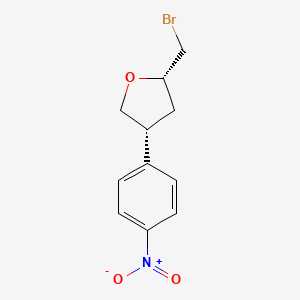
![2-Phenyl-benzo[d]isothiazole-3-thione](/img/structure/B13184561.png)

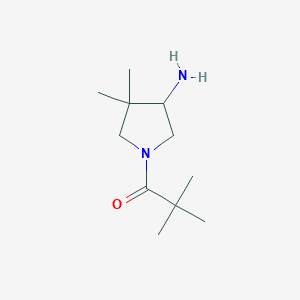
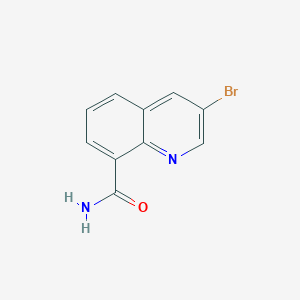
![3-(Iodomethyl)-2-oxa-8-azaspiro[4.5]decane](/img/structure/B13184585.png)
